molecular formula C20H20N2O3S2 B2987679 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941936-75-0

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2987679
CAS No.: 941936-75-0
M. Wt: 400.51
InChI Key: UUQNXKROANLFRL-UHFFFAOYSA-N
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Description

“N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide” is a chemical compound with the molecular formula C18H14F2N2OS . It has an average mass of 344.378 Da and a monoisotopic mass of 344.079498 Da .


Synthesis Analysis

The synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives have been reported as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .


Molecular Structure Analysis

The molecular structure of “N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide” can be represented by the SMILES string: Cc1ccc (c (c1)c2csc (n2)NC (=O)c3ccc (cc3F)F)C .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 505.73°C (Adapted Stein & Brown method), and a melting point of 215.28°C (Mean or Weighted MP) . It has a molar refractivity of 91.5±0.3 cm3, and a polar surface area of 70 Å2 . The compound has a logP of 5.12 .

Scientific Research Applications

Pharmacokinetics and MetabolismUnderstanding the pharmacokinetics and metabolism of chemical compounds is crucial for determining their efficacy, safety, and potential therapeutic applications. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, illustrates the comprehensive analysis required to understand a compound's behavior in the human body, including absorption, distribution, metabolism, and excretion (ADME) processes (Renzulli et al., 2011). Such studies are fundamental for any chemical compound being considered for drug development, including "N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide."

Drug Efficacy and Safety

The assessment of drug efficacy and safety is another critical application of scientific research involving chemical compounds. For example, the comparison of amisulpride and haloperidol in treating acute exacerbations of schizophrenia provides insights into how different compounds affect therapeutic outcomes and side effects (Möller et al., 1997). Research in this area helps identify the most effective and safest drugs for various conditions, guiding clinical practice and drug development.

Chemosensitivity Testing

Chemosensitivity testing, such as the MTT assay, plays a vital role in evaluating the responsiveness of cancer cells to chemotherapy agents, enabling personalized treatment strategies. Studies like the one assessing the clinical usefulness of chemosensitivity testing for advanced colorectal cancer highlight the potential to tailor chemotherapy based on individual patient tumor responses, improving outcomes and minimizing unnecessary exposure to ineffective treatments (Kabeshima & Kubota, 2002).

Future Directions

The N-2,5-Dimethylphenylthioureido Acid Derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-9-7-15(8-10-16)19(23)22-20-21-18(12-26-20)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNXKROANLFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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